2-amino-N-(2,6-dimethylphenyl)benzamide

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers often face delays in sourcing the correct ortho-amino-substituted benzamide isomer for SAR studies. This compound offers an immediate solution. - Ortho-NH₂ handle: enables rapid construction of quinazolinones & benzimidazoles. - 2,6-Dimethyl motif: introduces controlled steric bulk for modulation of amide reactivity. - CA II Kd 18.4 µM: provides a validated starting point for potency optimization. We supply ≥95% purity material with batch-to-batch consistency, ensuring reproducible synthetic outcomes.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 13922-38-8
Cat. No. B088333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,6-dimethylphenyl)benzamide
CAS13922-38-8
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyRTNCJZHSKGUZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2,6-dimethylphenyl)benzamide for Research and Synthesis


2-Amino-N-(2,6-dimethylphenyl)benzamide (CAS 13922-38-8) is a substituted benzamide derivative with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol [1]. It is characterized by a 2-aminophenyl group linked via an amide bond to a 2,6-dimethylphenyl moiety . This compound is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry research . It is commercially available from multiple suppliers with a typical purity specification of 95% .

Role
Synthetic intermediate for heterocyclic library construction
Functional Handle
Ortho-amino group enables diverse derivatization
Procurement Spec
Defined commercial purity standard for reproducible synthesis

Substitution Risks for 2-Amino-N-(2,6-dimethylphenyl)benzamide


Simple substitution of 2-amino-N-(2,6-dimethylphenyl)benzamide with other benzamide derivatives is not feasible due to its distinct substitution pattern, which confers unique physicochemical properties and synthetic utility. The ortho-amino group provides a critical handle for further functionalization, while the 2,6-dimethylphenyl motif introduces steric hindrance that can modulate reactivity and binding [1]. Unlike the unsubstituted N-(2,6-dimethylphenyl)benzamide or the 4-amino regioisomer (ameltolide), this specific ortho-amino substitution pattern is essential for its designated role as a versatile intermediate in constructing diverse molecular scaffolds [2]. Procurement of the correct compound ensures reproducibility and desired outcomes in synthetic workflows.

Regioisomer Mismatch
4-Amino regioisomer (ameltolide) has distinct biological activity, not interchangeable with ortho-amino synthetic intermediate.
Missing Ortho-Amino Handle
Unsubstituted benzamide analogs lack the ortho-amino group, limiting functionalization and H-bond donor capacity.
Steric & Electronic Shift
2,6-Dimethyl substitution influences reactivity and binding; analogs with different substitution may alter outcomes.

Comparative Evidence for 2-Amino-N-(2,6-dimethylphenyl)benzamide


Hydrogen Bonding Capacity vs. Unsubstituted Benzamide

The presence of an ortho-amino group in 2-amino-N-(2,6-dimethylphenyl)benzamide provides two hydrogen bond donors (HBD), compared to only one HBD in the unsubstituted analog N-(2,6-dimethylphenyl)benzamide [1]. This structural feature enhances its capacity for specific intermolecular interactions, which is critical for targeted binding or solubility modulation in drug design [2].

HBD Count
Head-to-head
Target: 2 HBD Comparator: 1 HBD
Increased H-bond capacity supports targeted library design.
Computed structural property.
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Synthetic Utility vs. 4-Amino Regioisomer

2-Amino-N-(2,6-dimethylphenyl)benzamide (ortho-amino) serves primarily as a synthetic intermediate, whereas its regioisomer, 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide), is a potent anticonvulsant with an ED50 of 1.7 mg/kg (oral, MES model in mice) [1]. This dramatic functional divergence, governed solely by the position of the amino group, underscores that the ortho-isomer cannot substitute for the 4-amino derivative in anticonvulsant applications, and vice versa. The ortho-amino compound offers distinct reactivity for constructing other pharmacophores .

Synthetic Utility
Head-to-head
Target: Synthetic intermediate Comparator (ameltolide): Anticonvulsant, ED50=1.7 mg/kg (oral, mice)
Functional divergence by regioisomer; intended for intermediate synthesis.
MES seizure model data; not an anticonvulsant lead.
Medicinal Chemistry Anticonvulsant Research Structure-Activity Relationship

Lipophilicity (LogP) Profile

The computed LogP for 2-amino-N-(2,6-dimethylphenyl)benzamide is 2.04, indicating moderate lipophilicity . This value is lower than the LogP of 3.4 reported for some closely related analogs with different substitution patterns, suggesting potential differences in membrane permeability and solubility [1]. This quantitative data point is essential for computational models predicting absorption, distribution, metabolism, and excretion (ADME) properties, and cannot be inferred from other benzamides.

LogP
Class-level
2.04
Moderate lipophilicity informs ADME property estimation.
Computed value; analogs may differ.
Medicinal Chemistry ADME Physicochemical Properties

Steric & Electronic Effects of 2,6-Dimethylphenyl Substitution

The 2,6-dimethylphenyl group in 2-amino-N-(2,6-dimethylphenyl)benzamide introduces significant steric hindrance, with a computed LogP of 3.91 and a high XLogP3 of 3.4, compared to the unsubstituted phenyl analog [1]. This steric bulk can shield the amide bond, influence conformational preferences, and modulate binding interactions with biological targets, offering a distinct advantage in designing selective inhibitors or catalysts [2].

Steric & Electronic
Head-to-head
Target: LogP 3.91, XLogP3 3.4 Comparator: XLogP3 2.9
Steric bulk and higher lipophilicity differentiate scaffold properties.
Computed values.
Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

Commercial Availability & Purity

2-Amino-N-(2,6-dimethylphenyl)benzamide is readily available from multiple reputable suppliers with a minimum purity specification of 95% . This consistent commercial availability and defined purity standard simplify procurement for research and development purposes, ensuring reliable starting material for synthesis. While some analogs may also be available, this compound's status as a common building block reduces lead times and cost uncertainty.

Purity Standard
Supplier specification
≥95% (multi-vendor)
Defined purity aids experimental reproducibility.
Data to verify; supplier-dependent.
Chemical Procurement Research Supplies Quality Control

Human Carbonic Anhydrase II Binding Affinity

2-Amino-N-(2,6-dimethylphenyl)benzamide has been shown to bind to human carbonic anhydrase II with a dissociation constant (Kd) of 1.84 × 10^4 nM (18.4 µM) [1]. While this affinity is relatively weak, it provides a quantitative starting point for structure-activity relationship (SAR) studies. The 2,6-dimethylphenyl group may contribute to this interaction by fitting into the enzyme's hydrophobic pocket. This data differentiates it from structurally distinct analogs that may have no reported affinity or different binding modes.

CA II Binding
Supporting evidence
Kd = 18.4 µM
Foundation for carbonic anhydrase SAR optimization.
nanoESI-MS method.
Biochemical Assay Enzyme Inhibition Drug Discovery

Applications of 2-Amino-N-(2,6-dimethylphenyl)benzamide


Heterocyclic Library Synthesis via Ortho-Amino Group

The ortho-amino group serves as a versatile handle for constructing diverse heterocyclic scaffolds, such as quinazolinones, benzodiazepines, and benzimidazoles. The 2,6-dimethylphenyl moiety can impart lipophilicity and metabolic stability to the resulting compounds. This specific substitution pattern is essential for achieving the desired steric and electronic properties in the final library members [1].

SAR Exploration of Carbonic Anhydrase Inhibitors

Given the reported binding affinity (Kd = 18.4 µM) for human carbonic anhydrase II [2], this compound is a valuable starting point for structure-activity relationship (SAR) studies. Researchers can systematically modify the ortho-amino group or the 2,6-dimethylphenyl ring to improve potency and selectivity, leveraging the initial binding data as a benchmark for optimization.

Steric Effects on Amide Bond Reactivity

The 2,6-dimethyl substitution pattern creates steric bulk that can influence the conformation of the amide bond and its reactivity. This compound is ideal for studying steric effects on acylation reactions, nucleophilic attacks, or metal-catalyzed coupling reactions. It serves as a model system for understanding how ortho-substituents on the aniline ring affect the reactivity of benzamide derivatives .

Building Block for Anticonvulsant Analogs

While not active as an anticonvulsant itself, 2-amino-N-(2,6-dimethylphenyl)benzamide is a key intermediate for synthesizing analogs of ameltolide [3]. The ortho-amino group can be elaborated to introduce various pharmacophores, while the 2,6-dimethylphenyl moiety maintains the core structural feature critical for activity in the class. This allows medicinal chemists to explore SAR around the amino group while retaining the proven anticonvulsant scaffold.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Ortho-amino functional handle
Steric and electronic property review
Carbonic anhydrase inhibitor SAR
CA II binding affinity context
Potency and selectivity optimization endpoints
Amide reactivity steric studies
2,6-Dimethylphenyl steric bulk
Reaction outcome and conformation review
Anticonvulsant analog synthesis
Ortho-amino derivatization handle
Scaffold functionalization and activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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